Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(1-pyrrolidinyl)ethyl)amino)-

Catalog No.
S13043832
CAS No.
144510-91-8
M.F
C25H31N5O2
M. Wt
433.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(1-pyrr...

CAS Number

144510-91-8

Product Name

Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(1-pyrrolidinyl)ethyl)amino)-

IUPAC Name

6,9-bis(2-pyrrolidin-1-ylethylamino)benzo[g]isoquinoline-5,10-dione

Molecular Formula

C25H31N5O2

Molecular Weight

433.5 g/mol

InChI

InChI=1S/C25H31N5O2/c31-24-18-7-8-26-17-19(18)25(32)23-21(28-10-16-30-13-3-4-14-30)6-5-20(22(23)24)27-9-15-29-11-1-2-12-29/h5-8,17,27-28H,1-4,9-16H2

InChI Key

JIGYVEPELWUUGD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCNC2=C3C(=C(C=C2)NCCN4CCCC4)C(=O)C5=C(C3=O)C=CN=C5

Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(1-pyrrolidinyl)ethyl)amino)- is a complex heterocyclic compound characterized by its unique molecular structure, which includes a benz(g)isoquinoline core and two substituents at positions 6 and 9. The compound has a molecular formula of C19H24N2O2C_{19}H_{24}N_2O_2 and a molecular weight of approximately 320.41 g/mol. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

  • Oxidation: The compound can be oxidized to form quinone derivatives, which may have distinct biological properties.
  • Reduction: Reduction reactions can convert the dione groups into dihydroxy groups, altering its reactivity.
  • Substitution: The amino groups can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The conditions typically involve the use of strong bases and appropriate solvents such as dimethylformamide to facilitate these transformations .

Benz(g)isoquinoline-5,10-dione exhibits significant biological activities:

  • Antimicrobial Activity: It has shown promising results against various pathogens, including bacteria and fungi. Studies indicate that it possesses inhibitory effects on AIDS-related pathogens and demonstrates antibacterial and antifungal properties through mechanisms that may involve enzyme inhibition .
  • Enzyme Inhibition: The compound inhibits certain enzymes critical for cellular metabolism, including topoisomerases that play a vital role in DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells by disrupting normal cellular processes .

The synthesis of Benz(g)isoquinoline-5,10-dione typically involves multi-step organic reactions:

  • Preparation of the Isoquinoline Core: The initial step involves forming the isoquinoline structure.
  • Introduction of Dione Functionality: This is followed by adding the dione groups at positions 5 and 10.
  • Substitution Reactions: Finally, the amino groups are introduced via nucleophilic substitution reactions.

In industrial settings, synthesis may utilize automated reactors to optimize yield and ensure purity under controlled conditions .

Benz(g)isoquinoline-5,10-dione has diverse applications across various fields:

  • Medicinal Chemistry: Its antimicrobial and anticancer properties make it a candidate for developing new therapeutic agents.
  • Organic Synthesis: The compound serves as a precursor for synthesizing other complex organic molecules due to its unique reactivity profile .

Studies on the interactions of Benz(g)isoquinoline-5,10-dione with biological targets reveal its mechanism of action:

  • Binding Interactions: It binds to DNA and inhibits topoisomerase activity, leading to reduced DNA replication.
  • Cell Signaling Modulation: The compound influences cell signaling pathways that regulate apoptosis and cellular metabolism .

These interactions highlight its potential as a therapeutic agent in drug development.

Several compounds share structural similarities with Benz(g)isoquinoline-5,10-dione. Here are notable examples:

Compound NameStructural FeaturesUnique Aspects
Benz(g)isoquinoline-5,10-dioneLacks dimethylamino groupsDifferent solubility and reactivity
6,9-bis((3-(dimethylamino)propyl)amino)-isoquinolineLacks dione functionalityAffects chemical properties and biological activity
Isoquinoline derivativesVarying substitution patternsDiverse biological activities depending on substitutions

The uniqueness of Benz(g)isoquinoline-5,10-dione lies in its combination of both dione and dimethylamino groups, imparting distinct chemical reactivity and biological properties not found in similar compounds .

This comprehensive overview underscores the significance of Benz(g)isoquinoline-5,10-dione in both research and practical applications within medicinal chemistry and organic synthesis.

XLogP3

3.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

433.24777525 g/mol

Monoisotopic Mass

433.24777525 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

Explore Compound Types